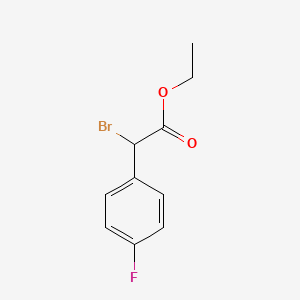

2-Bromo-2-(4-fluorofenil)acetato de etilo

Descripción general

Descripción

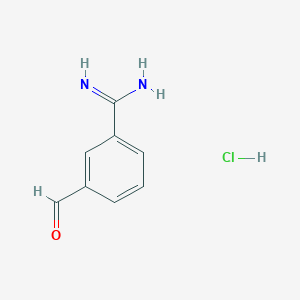

“Ethyl 2-bromo-2-(4-fluorophenyl)acetate” is a chemical compound with the CAS Number: 924312-09-4 . It has a molecular weight of 261.09 . The IUPAC name for this compound is ethyl (4-bromo-2-fluorophenyl)acetate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “Ethyl 2-bromo-2-(4-fluorophenyl)acetate” is 1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“Ethyl 2-bromo-2-(4-fluorophenyl)acetate” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .

Aplicaciones Científicas De Investigación

Síntesis química

El 2-bromo-2-(4-fluorofenil)acetato de etilo se utiliza en varios procesos de síntesis química . Su estructura única lo convierte en un reactivo valioso en la creación de moléculas más complejas.

Productos farmacéuticos

Este compuesto ha encontrado aplicaciones en la síntesis de varios productos farmacéuticos. Se puede utilizar para crear medicamentos con una amplia gama de efectos terapéuticos.

Agroquímicos

Al igual que su uso en productos farmacéuticos, el this compound también se utiliza en la síntesis de varios agroquímicos. Estos productos químicos se utilizan para proteger los cultivos y mejorar la productividad agrícola.

Agentes antimicrobianos

La investigación ha demostrado que este compuesto se puede utilizar en el desarrollo de nuevos agentes antimicrobianos. Estos agentes se utilizan para prevenir el crecimiento de microorganismos dañinos.

Fármacos antiinflamatorios

El this compound también se ha utilizado en el desarrollo de fármacos antiinflamatorios. Estos fármacos se utilizan para reducir la inflamación y aliviar el dolor.

Actividad antiviral

Los derivados de este compuesto, como el 2- (3- (5- (4-nitrofenil)-1-fenil-4,5-dihidro-1 H -pirazolo-3-il)-1 H -indol-1-il)acetato de etilo y otros, han mostrado una considerable actividad antiviral . Se han reportado como compuestos anti-virus del Herpes Simplex-1 (HSV-1) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Mecanismo De Acción

Target of Action

It is known that many compounds with similar structures have a wide range of biological targets, indicating the potential for diverse interactions .

Mode of Action

Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, suggesting that ethyl 2-bromo-2-(4-fluorophenyl)acetate may also have diverse effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules, all of which can impact the compound’s interactions with its targets .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-bromo-2-(4-fluorophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of desired products. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, Ethyl 2-bromo-2-(4-fluorophenyl)acetate can interact with nucleophiles in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Cellular Effects

Ethyl 2-bromo-2-(4-fluorophenyl)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular function. Furthermore, Ethyl 2-bromo-2-(4-fluorophenyl)acetate can modulate the expression of specific genes, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Ethyl 2-bromo-2-(4-fluorophenyl)acetate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, Ethyl 2-bromo-2-(4-fluorophenyl)acetate can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-bromo-2-(4-fluorophenyl)acetate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ethyl 2-bromo-2-(4-fluorophenyl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to Ethyl 2-bromo-2-(4-fluorophenyl)acetate can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of Ethyl 2-bromo-2-(4-fluorophenyl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have shown that there is a threshold dose above which Ethyl 2-bromo-2-(4-fluorophenyl)acetate can cause significant changes in cellular function and overall health. It is essential to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, the compound may undergo further metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

The transport and distribution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, Ethyl 2-bromo-2-(4-fluorophenyl)acetate can interact with various transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can affect its overall activity and toxicity .

Subcellular Localization

Ethyl 2-bromo-2-(4-fluorophenyl)acetate can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of Ethyl 2-bromo-2-(4-fluorophenyl)acetate can impact its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZFTNUPLPETKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381551 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

712-52-7 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.